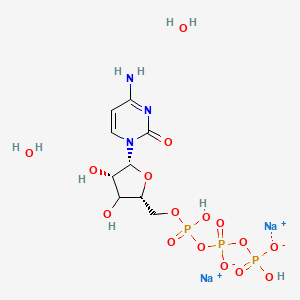
P-P-P-aCyd.2Na+.2H2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “P-P-P-aCyd.2Na+.2H2O” is known as disodium hydrogen phosphate dihydrate. It is a chemical compound with the formula Na2HPO4·2H2O. This compound is widely used in various industries due to its versatile properties. It appears as a white, crystalline powder and is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium hydrogen phosphate dihydrate can be synthesized through several methods, including:
Neutralization Method: This involves the neutralization of phosphoric acid (H3PO4) with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the dihydrate form.
Extraction Method: This method involves extracting disodium hydrogen phosphate from natural phosphate rocks using sulfuric acid, followed by purification and crystallization.
Ion Exchange Method: In this method, sodium ions are exchanged with hydrogen ions in a phosphoric acid solution using ion exchange resins, followed by crystallization.
Industrial Production Methods: Industrial production of disodium hydrogen phosphate dihydrate often involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and crystallized to obtain the dihydrate form.
Análisis De Reacciones Químicas
Types of Reactions: Disodium hydrogen phosphate dihydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions (Na+), hydrogen phosphate ions (HPO4^2-), and water.
Acid-Base Reactions: It can act as a buffer in acid-base reactions, maintaining the pH of solutions.
Dehydration: Upon heating, it loses its water of crystallization to form anhydrous disodium hydrogen phosphate.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent.
Acid-Base Reactions: Common acids (e.g., HCl) and bases (e.g., NaOH) are used.
Dehydration: Heating at temperatures above 100°C.
Major Products:
Hydrolysis: Sodium ions and hydrogen phosphate ions.
Acid-Base Reactions: Depending on the reactants, it can form various sodium salts and phosphoric acid.
Dehydration: Anhydrous disodium hydrogen phosphate.
Aplicaciones Científicas De Investigación
Disodium hydrogen phosphate dihydrate has numerous applications in scientific research, including:
Chemistry: It is used as a buffering agent in chemical reactions and analytical chemistry.
Biology: It serves as a component in biological buffers and culture media.
Medicine: It is used in pharmaceutical formulations and as a laxative.
Industry: It is employed in water treatment, detergents, and food processing as an emulsifier and stabilizer.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to act as a buffer, maintaining the pH of solutions. It can interact with hydrogen ions (H+) and hydroxide ions (OH-) to stabilize the pH. In biological systems, it helps maintain the acid-base balance, which is crucial for various biochemical processes.
Comparación Con Compuestos Similares
Sodium Dihydrogen Phosphate (NaH2PO4): Unlike disodium hydrogen phosphate, this compound has one sodium ion and two hydrogen ions, making it more acidic.
Trisodium Phosphate (Na3PO4): This compound has three sodium ions and is more basic compared to disodium hydrogen phosphate.
Monosodium Phosphate (NaH2PO4): Similar to sodium dihydrogen phosphate but with one sodium ion and one hydrogen ion.
Uniqueness: Disodium hydrogen phosphate dihydrate is unique due to its balanced pH buffering capacity, making it suitable for a wide range of applications in different fields. Its dihydrate form also provides stability and ease of handling in various industrial processes.
Propiedades
Fórmula molecular |
C9H18N3Na2O16P3 |
|---|---|
Peso molecular |
563.15 g/mol |
Nombre IUPAC |
disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate |
InChI |
InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6?,7+,8-;;;;/m1..../s1 |
Clave InChI |
KNSYTSUGTLJHPS-HRHJKWFCSA-L |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


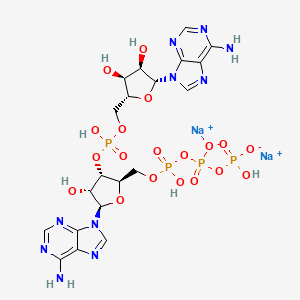
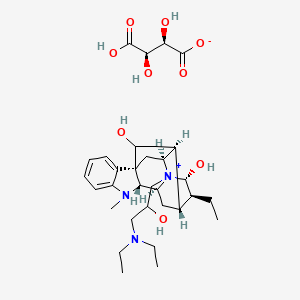
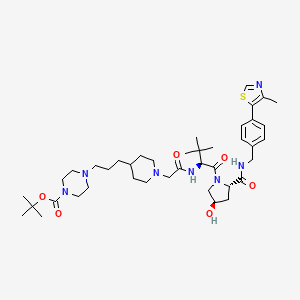
![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)

![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)

![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)
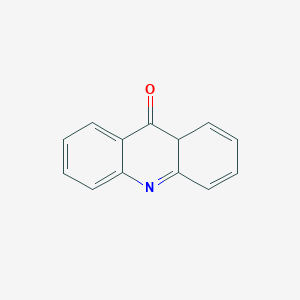
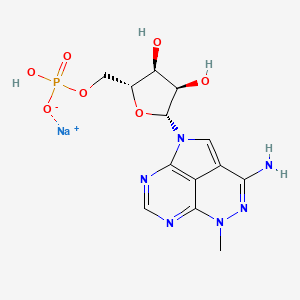

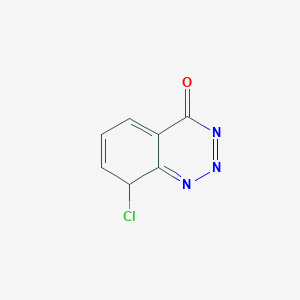
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)

